Fmoc-Met(O)-OH
Description
Contextualization of Methionine Oxidation in Peptide and Protein Chemistry
Methionine is one of the two sulfur-containing amino acids in proteins, the other being cysteine. Its thioether side chain (-CH2SCH3) is particularly prone to oxidation by reactive oxygen species (ROS) and reactive chlorine species (RCS) frontiersin.orgiris-biotech.denih.govbiotage.comteknoscienze.comresearchgate.netpnas.org. This oxidation primarily converts methionine into methionine sulfoxide (B87167) (Met(O)), a more hydrophilic derivative iris-biotech.deteknoscienze.comnih.govtandfonline.com. Further oxidation can lead to methionine sulfone (Met(O2)), which is generally considered irreversible in biological systems iris-biotech.denih.gov.
The oxidation of methionine residues within peptides and proteins can have profound effects:
Altered Protein Function: Methionine oxidation can lead to changes in protein structure, potentially causing misfolding, aggregation, or loss of biological activity iris-biotech.deteknoscienze.comnih.govtandfonline.commdpi.comhmdb.ca. For example, methionine oxidation in calmodulin has been shown to decrease its function in calcium signaling nih.govmdpi.com.
Hydrophilicity Changes: The conversion of the hydrophobic methionine to the more hydrophilic methionine sulfoxide alters the local chemical environment and steric properties within a protein frontiersin.orgtandfonline.com.
Regulatory Role: In biological systems, the reversible oxidation and reduction of methionine residues are increasingly recognized as a mechanism for regulating protein function, acting as signaling switches, and participating in antioxidant defense nih.govresearchgate.netpnas.orgnih.govaustinpublishinggroup.com.
Strategic Role of Fmoc-Met(O)-OH in Advanced Peptide Synthesis Methodologies
This compound serves a critical role in solid-phase peptide synthesis (SPPS) employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy altabioscience.comiris-biotech.de. In standard Fmoc SPPS, methionine is typically used without a side-chain protecting group due to its relative inertness under the standard coupling and deprotection conditions biotage.compeptide.com. However, methionine can still be susceptible to oxidation during synthesis, particularly during cleavage from the resin or purification steps, leading to a mixture of desired peptide and oxidized byproducts iris-biotech.debiotage.compeptide.compeptide.com.
This compound offers a strategic solution to this challenge:
Prevention of Side Reactions: By incorporating the pre-oxidized form, this compound prevents the formation of heterogeneous peptide products resulting from in-situ oxidation during synthesis and purification peptide.com. This leads to a more uniform peptide product that is easier to purify.
Controlled Introduction of Oxidized Methionine: It allows for the precise incorporation of methionine sulfoxide residues into a peptide sequence, which can be desirable for studying the functional consequences of methionine oxidation or for creating specific peptide analogs peptide.comguidechem.com.
Facilitated Purification: Using this compound can simplify downstream purification processes by yielding a more homogeneous product compared to a mixture of oxidized and unoxidized peptides peptide.com.
Post-Synthesis Reduction: After purification, the methionine sulfoxide residues can be enzymatically or chemically reduced back to methionine if the native amino acid is desired in the final peptide peptide.com.
The Fmoc protecting group itself is acid-stable but base-labile, allowing for orthogonal deprotection strategies crucial in complex peptide synthesis altabioscience.comiris-biotech.de. This compound maintains this compatibility, making it a versatile building block.
Significance of Methionine Sulfoxide in Protein Function and Biological Systems
Methionine sulfoxide (Met(O)) is not merely a degradation product; it plays significant roles in biological systems. The reversible oxidation of methionine residues by ROS is increasingly understood as a mechanism for cellular defense and regulation nih.govresearchgate.netpnas.orgnih.govaustinpublishinggroup.com.
Antioxidant Defense: Methionine residues, particularly those exposed on the protein surface, can act as sacrificial antioxidants, reacting with ROS and thereby protecting other vital cellular components researchgate.netpnas.orgmdpi.comnih.gov. This oxidation is reversible, allowing methionine residues to participate in a catalytic cycle of ROS scavenging pnas.orgnih.gov.
Enzymatic Repair: The biological reversibility of methionine oxidation is mediated by a family of enzymes known as methionine sulfoxide reductases (Msrs), primarily MsrA and MsrB frontiersin.orgnih.govresearchgate.netnih.govaustinpublishinggroup.comportlandpress.comwikipedia.orgnih.govebi.ac.ukunl.edunih.govdntb.gov.ua. MsrA stereospecifically reduces methionine-S-sulfoxide, while MsrB reduces methionine-R-sulfoxide mdpi.comportlandpress.comwikipedia.orgebi.ac.ukunl.edunih.govmolbiolcell.orgasm.org. These enzymes are crucial for maintaining protein function and protecting cells from oxidative stress frontiersin.orgresearchgate.netnih.govaustinpublishinggroup.comportlandpress.comnih.govdntb.gov.uapnas.orgnih.gov.
Signal Transduction and Regulation: Methionine oxidation can act as a regulatory switch, influencing protein activity, phosphorylation, and calcium signaling pathways mdpi.comnih.govaustinpublishinggroup.compnas.orgeurekaselect.com. For instance, oxidation of specific methionine residues in CaMKII modulates its activity mdpi.com.
Aging and Disease: The accumulation of methionine sulfoxide is linked to aging and various disease pathologies, including neurodegenerative disorders like Alzheimer's disease nih.govportlandpress.comwikipedia.orgnih.gov. Reduced Msr activity has been associated with increased vulnerability to oxidative stress and age-related decline portlandpress.comwikipedia.orgnih.govnih.gov.
The ability to precisely incorporate Met(O) using this compound in synthetic peptides allows researchers to mimic these biological modifications and investigate the functional consequences of methionine oxidation in controlled experimental settings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-27(25)11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHRSUBRZOGRSW-HSYKDVHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428587 | |
| Record name | Fmoc-Met(O)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76265-70-8 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(methylsulfinyl)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76265-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Met(O)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthesis and Derivatization Strategies for Fmoc Met O Oh
Methodologies for the Preparation of Fmoc-Met(O)-OH
The primary route for the preparation of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine sulfoxide (B87167) (this compound) involves the direct oxidation of its precursor, Fmoc-Met-OH. The thioether side chain of methionine is susceptible to oxidation by a variety of reagents, yielding the corresponding sulfoxide.
Commonly, a solution of Fmoc-Met-OH in a suitable organic solvent, such as a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), is treated with an oxidizing agent. Hydrogen peroxide (H₂O₂) is a frequently employed oxidant for this transformation. The reaction is typically carried out at room temperature and monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material. Upon completion, the product is isolated and purified.
It is important to note that these standard oxidation procedures generally yield a mixture of the two diastereomers of this compound, as the oxidation creates a new chiral center at the sulfur atom. encyclopedia.pub
| Parameter | Description |
| Starting Material | Fmoc-Met-OH |
| Typical Oxidant | Hydrogen Peroxide (H₂O₂) |
| Solvent System | e.g., Dichloromethane/Methanol |
| Reaction Monitoring | TLC, HPLC |
| Product | This compound (mixture of diastereomers) |
Control of Diastereoselectivity in Methionine Sulfoxide Formation (R and S isomers)
The oxidation of the prochiral sulfur atom in the methionine side chain results in the formation of a new stereocenter, leading to two diastereomeric products: (R)-methionine sulfoxide and (S)-methionine sulfoxide. encyclopedia.pub The precise control over the formation of a single diastereomer during the chemical synthesis of this compound is a significant challenge.
While some oxidizing species have been reported to exhibit a degree of diastereoselectivity in the oxidation of methionine residues within peptides, achieving high stereocontrol in the direct chemical oxidation of Fmoc-Met-OH is not straightforward and often results in a nearly equimolar mixture of the (R) and (S) isomers. encyclopedia.pub The nature of the oxidant, solvent, and reaction conditions can influence the diastereomeric ratio to some extent, but obtaining a single, pure diastereomer typically requires alternative strategies.
One approach to obtaining stereochemically pure isomers involves enzymatic methods. For instance, methionine sulfoxide reductases A and B (MsrA and MsrB) are enzymes that stereospecifically reduce the (S)- and (R)-methionine sulfoxides, respectively. nih.gov However, these are biological methods and fall outside the scope of direct chemical synthesis strategies for this compound. Chiral oxidizing reagents, such as chiral oxaziridines, have been explored for the asymmetric oxidation of sulfides, but their specific application to the highly diastereoselective synthesis of this compound isomers is not widely documented in readily available literature.
| Isomer | Description | Challenge in Chemical Synthesis |
| (R)-Fmoc-Met(O)-OH | One of two diastereomers formed upon oxidation. | Difficult to synthesize stereoselectively through direct chemical oxidation. |
| (S)-Fmoc-Met(O)-OH | The second diastereomer formed upon oxidation. | Difficult to synthesize stereoselectively through direct chemical oxidation. |
Synthesis of Related Fmoc-Protected Methionine Derivatives with Oxidized Side Chains
Beyond the sulfoxide, further oxidation of the methionine side chain leads to the formation of methionine sulfone. This derivative also finds applications in peptide chemistry.
Fmoc-Met(O₂)-OH Synthesis
N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine sulfone (Fmoc-Met(O₂)-OH) is synthesized by the further oxidation of either Fmoc-Met-OH or this compound. This transformation requires stronger oxidizing agents or more forcing reaction conditions compared to the preparation of the sulfoxide.
A common method involves the treatment of Fmoc-Met-OH with an excess of a potent oxidizing agent, such as a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), in a suitable organic solvent. The reaction progress is monitored to ensure the complete conversion to the sulfone. The sulfone is a stable, irreversible oxidation product under typical peptide synthesis conditions. chemimpex.com Fmoc-Met(O₂)-OH is a valuable building block for introducing a highly polar and stable modification into a peptide sequence. nih.gov
| Parameter | Description |
| Starting Material | Fmoc-Met-OH or this compound |
| Typical Oxidant | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Product | Fmoc-Met(O₂)-OH |
Approaches to Modifying the Methionine Sulfoxide Moiety for Specific Research Applications
The methionine sulfoxide moiety in this compound is not merely a consequence of oxidation but can be strategically employed for various research applications.
Another key application involves the Pummerer rearrangement of the methionine sulfoxide. This reaction can be used for the site-specific labeling of peptides. wikipedia.org The sulfoxide is activated, typically with an acid anhydride (B1165640) or a silylating agent, to form a reactive intermediate that can then be trapped by a nucleophile, leading to the introduction of a label or another functional group at the α-carbon to the sulfur. wikipedia.org
Furthermore, the reversible oxidation of methionine to methionine sulfoxide can be used to control peptide conformation and aggregation . pnas.org The significant change in polarity between the hydrophobic methionine and the hydrophilic methionine sulfoxide can induce conformational changes in the peptide backbone, which can be exploited to study protein folding and misfolding processes. pnas.org
| Application | Description | Key Benefit |
| Reversible Protecting Group/Solubilizing Tag | This compound is incorporated into hydrophobic peptides during SPPS. | Improves solubility, reduces aggregation, and facilitates purification. pnas.org |
| Pummerer Rearrangement | The sulfoxide is activated to undergo a rearrangement, allowing for the introduction of a nucleophile. | Enables site-specific labeling and functionalization of peptides. wikipedia.org |
| Control of Peptide Conformation | The reversible oxidation-reduction of the methionine side chain alters its polarity. | Allows for the study of conformational changes and aggregation phenomena in peptides. pnas.org |
Fmoc Met O Oh in Solid Phase Peptide Synthesis Spps Methodologies
Strategies for Direct Incorporation of Fmoc-Met(O)-OH into Peptide Sequences
A primary strategy to manage methionine oxidation is the intentional incorporation of this compound directly into the peptide sequence during SPPS. peptide.compeptide.com This approach is particularly advantageous when a significant portion of methionine residues are observed to oxidize during the synthesis and purification processes. peptide.com By using this compound, a uniform peptide product is generated, which simplifies the purification process. peptide.compeptide.com
The direct incorporation of this compound offers several benefits:
Improved Purity of Crude Product: It prevents the formation of a mixture of oxidized and non-oxidized peptides, leading to a more homogeneous crude product. peptide.com
Simplified Purification: The uniform nature of the oxidized peptide makes chromatographic purification more straightforward. peptide.comresearchgate.net
Enhanced Solubility: The increased polarity of the Met(O) residue can improve the solubility of some peptides, which is particularly helpful for aggregation-prone sequences. researchgate.netiris-biotech.de
Following purification of the Met(O)-containing peptide, the sulfoxide (B87167) can be reduced back to the native methionine residue. peptide.compeptide.com This two-step process—synthesis with this compound followed by post-purification reduction—provides a reliable method to obtain the desired methionine-containing peptide in high purity. peptide.comresearchgate.net
Management of Methionine Oxidation during Fmoc SPPS
The thioether side chain of methionine is highly susceptible to oxidation, which can occur during various stages of Fmoc SPPS, particularly during the final acidic cleavage from the resin. biotage.compeptide.com This oxidation results in the formation of methionine sulfoxide (Met(O)), which can exist as two diastereomers, and the irreversible formation of methionine sulfone (Met(O₂)). iris-biotech.deresearchgate.netvwr.com
Prevention of Methionine Oxidation during Synthesis and Purification
Several strategies can be employed to minimize methionine oxidation throughout the SPPS workflow:
Use of Scavengers: Adding antioxidants to the cleavage cocktail is a common practice. Dithiothreitol (DTT) is frequently used to suppress oxidation. peptide.com
Inert Atmosphere: Performing the synthesis and cleavage under an inert atmosphere, such as nitrogen or argon, can help to reduce exposure to atmospheric oxygen. thermofisher.com
Degassed Solvents: Using thoroughly degassed solvents for all steps, especially during cleavage and purification, is crucial to minimize dissolved oxygen. sigmaaldrich.com
Peroxide-Free Reagents: Ensuring that all reagents, particularly ethers used for precipitation, are free of peroxides is essential. thermofisher.com
Optimized Cleavage Cocktails: Specific cleavage cocktails have been developed to prevent methionine oxidation. "Reagent H," which contains trifluoroacetic acid (TFA), phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT), water, dimethyl sulfide (B99878) (DMS), and ammonium (B1175870) iodide (NH₄I), is designed to minimize oxidation. lifetein.compeptide.comresearchgate.net Another approach involves the use of tetra-n-butylammonium bromide (TBB) in "Reagent R". iris-biotech.de
Mitigation of Side Reactions in Fmoc SPPS
Beyond direct oxidation, other side reactions involving methionine can occur during Fmoc SPPS, particularly during the acidic cleavage and deprotection steps.
During the final TFA-based cleavage, the tert-butyl cations generated from the deprotection of other side chains can alkylate the methionine thioether, forming a sulfonium (B1226848) salt. peptide.comacs.orgresearchgate.net This is a significant side reaction that can reduce the yield of the desired peptide. acs.org
Prevention and Reversal Strategies:
Scavengers: The inclusion of scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail helps to trap the tert-butyl cations, thereby reducing S-alkylation. acs.orguew.edu.gh
Optimized Cleavage Conditions: Recently developed cleavage solutions containing TFA, anisole, trimethylsilyl (B98337) chloride (TMSCl), and dimethyl sulfide (Me₂S) have been shown to effectively reduce S-alkylation. acs.orguew.edu.gh
Reversibility: The S-alkylation reaction is reversible under mildly acidic conditions. Treating the peptide with 5% acetic acid at 40°C for 24 hours can reverse the formation of the sulfonium salt, yielding the target peptide with high purity. acs.orguew.edu.gh
The strongly acidic environment of the cleavage cocktail can promote the oxidation of methionine. peptide.com The choice of cleavage cocktail and the reaction conditions play a crucial role in minimizing this side reaction.
Strategies to Minimize Acid-Catalyzed Oxidation:
Reducing Agents in Cleavage Cocktail: The addition of reducing agents directly to the cleavage cocktail is a highly effective strategy. Ammonium iodide (NH₄I) in combination with dimethyl sulfide (DMS) can reduce any Met(O) formed in situ. biotage.comiris-biotech.deacs.org
Optimized Cleavage Reagents: Formulations like "Reagent H" are specifically designed to create a reducing environment during cleavage, effectively preventing oxidation. lifetein.comresearchgate.net
Alternative Cleavage Cocktails: A cleavage cocktail developed by Huang and Rabenstein, containing dimethylsulfide and ammonium iodide, significantly reduces or eliminates methionine sulfoxide formation. biotage.com
Optimization Strategies:
Alternative Bases: To avoid side reactions like diketopiperazine formation, which is favored by the basicity of piperidine, alternative bases such as tert-butyl ammonium fluoride (B91410) (TBAF) can be considered. iris-biotech.de
Reaction Time and Temperature: Extending the Fmoc deprotection time or repeating the step can ensure complete deprotection, preventing deletion sequences. iris-biotech.de However, prolonged exposure to basic conditions can promote other side reactions.
Solvent Choice: While DMF is the standard solvent, alternatives like N-methyl-2-pyrrolidone (NMP) are sometimes used. scholaris.ca The choice of solvent can impact the efficiency of deprotection and the extent of side reactions.
Post-Synthetic Processing of Met(O)-Containing Peptides
Chemical Reduction Methodologies for Methionine Sulfoxide to Methionine
Following the successful synthesis and purification of the Met(O)-containing peptide, the sulfoxide must be efficiently and selectively reduced back to the thioether of methionine. Several chemical methods have been developed for this purpose, each with specific reagents and conditions. The choice of reducing agent is critical to ensure complete reduction without causing unwanted side reactions or degradation of the peptide. exlibrisgroup.com
A systematic investigation into various reducing agents identified N-methylmercaptoacetamide as a highly effective reagent. exlibrisgroup.com It provides a high rate of reduction with no adverse interactions with other amino acid residues. exlibrisgroup.com The reduction can be carried out under acidic, neutral, or basic conditions at 37°C, typically achieving complete conversion within 12 to 24 hours. exlibrisgroup.com
Another common and effective method involves the use of ammonium iodide (NH₄I) in the presence of dimethyl sulfide (DMS). biotage.comresearchgate.net This combination works rapidly to reduce methionine sulfoxide. researchgate.net The addition of DMS is particularly crucial when reducing peptide thioesters, as it helps to prevent the hydrolysis of the reactive thioester functionality. rsc.org Cleavage cocktails, such as Reagent H, have been specifically formulated to include ammonium iodide and DMS to not only prevent methionine oxidation during cleavage but also to reduce any Met(O) present. researchgate.netpeptide.com
Other reported reducing systems include:
Dithiothreitol (DTT) or N-mercaptoacetamide : These reagents can be used to convert methionine sulfoxide back to methionine. thermofisher.com
Trimethylsilyl bromide (TMSBr) and ethane-1,2-dithiol : This redox system has been shown to be efficient for the reduction of Met(O)-containing peptides to their desired non-oxidized forms. d-nb.info
2-Mercaptopyridine : This reagent has been used in liquid hydrogen fluoride (HF) to effectively reduce methionine sulfoxide during the cleavage step in Boc-based synthesis. nih.gov
The following table summarizes key methodologies for the chemical reduction of Met(O) in peptides.
| Reducing Agent/System | Typical Conditions | Key Advantages/Notes | Reference |
|---|---|---|---|
| N-methylmercaptoacetamide | 0.7–2.8 M concentration, 37°C, 12-24 h | High reduction rate, minimal side reactions, effective under acidic, neutral, or basic pH. | exlibrisgroup.com |
| Ammonium Iodide (NH₄I) & Dimethyl Sulfide (DMS) | Often included in an acidic cleavage cocktail (e.g., TFA-based). | Rapid reduction. DMS co-reductant prevents hydrolysis of sensitive functionalities like thioesters. | biotage.comresearchgate.netrsc.org |
| TMSBr & Ethane-1,2-dithiol | Post-purification reduction. | Identified as a highly efficient redox system for reducing Met(O). | d-nb.info |
| Dithiothreitol (DTT) | Post-synthesis treatment. | Commonly used thiol-based reducing agent. | thermofisher.com |
| Reagent H | TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I | Cleavage cocktail designed to minimize oxidation and reduce formed Met(O) simultaneously. | researchgate.netpeptide.com |
Impact on Crude Peptide Purity and Ease of Purification
In contrast, the strategic use of this compound from the outset of the synthesis ensures that only a single, uniformly oxidized peptide is produced. d-nb.infopeptide.com This approach offers significant advantages, particularly for sequences that are hydrophobic or prone to aggregation. d-nb.infonih.gov Methionine sulfoxide is considerably more hydrophilic than methionine. wisc.edu The increased polarity of the Met(O)-containing peptide often disrupts the intermolecular hydrophobic interactions that cause aggregation, thereby improving its solubility. d-nb.infonih.gov
This enhanced solubility and the homogeneity of the crude product significantly facilitate purification by HPLC. d-nb.info Researchers have demonstrated this benefit with the synthesis of several aggregation-prone peptides. For example, in the synthesis of a segment of the Tar-DNA-binding protein 43 (TDP-43), using Met(O) building blocks resulted in a crude peptide with significantly improved quality and solubility compared to the non-oxidized version. d-nb.info Similarly, the synthesis of human calcitonin, which contains three methionine residues, was improved by using the Met(O) strategy, increasing the final isolated yield from 2% to 7% due to the improved quality and solubility of the crude material. d-nb.info
The following table, based on published research, illustrates the impact of using this compound on the yield of purified peptides compared to using standard Fmoc-Met-OH.
| Peptide Sequence | Synthesis Strategy | Isolated Yield (%) | Key Observation | Reference |
|---|---|---|---|---|
| TDP-43 (307–347) | Standard SPPS with Fmoc-Met-OH | < 1% | Using Met(O) significantly improved solubility and crude quality, leading to a higher, though still low, yield for this very "sticky" peptide. | d-nb.info |
| Two-step approach with this compound | 2-5% | |||
| Human Calcitonin | Standard SPPS with Fmoc-Met-OH | 2% | The Met(O) approach yielded crude material of significantly improved quality and solubility, simplifying purification and increasing the final yield. | d-nb.info |
| Two-step approach with this compound | 7% | |||
| hPrP (173–194) S174W | Standard SPPS with Fmoc-Met-OH | 5% | Using Met(O) greatly improved the synthetic outcome, with fewer by-products in the crude material. | d-nb.info |
| Two-step approach with this compound | 14% |
Comparative Analysis of this compound versus Fmoc-Met-OH in SPPS Protocols
The choice between incorporating methionine as Fmoc-Met-OH or as its oxidized counterpart, this compound, represents a strategic decision in peptide synthesis protocols, each with distinct advantages and disadvantages.
The conventional approach using Fmoc-Met-OH is direct and avoids additional post-synthetic steps if oxidation can be prevented. However, the methionine thioether is highly susceptible to oxidation, especially during acidic cleavage. biotage.comiris-biotech.de This often results in a heterogeneous crude product containing both the target peptide and the Met(O) version, which complicates purification and can significantly lower the isolated yield of the desired, non-oxidized peptide. biotage.com For peptides containing multiple methionine residues, this problem is compounded, potentially leading to a complex mixture of species with varying degrees of oxidation. While specialized cleavage cocktails (e.g., Reagent H, Reagent K) containing scavengers and reducing agents can mitigate this issue, they may not completely eliminate oxidation. researchgate.netpeptide.com
The alternative strategy, employing This compound , is a two-step process that involves synthesizing a uniformly oxidized peptide and subsequently reducing the Met(O) residues back to methionine after purification. d-nb.infopeptide.com The primary advantage of this method is the production of a homogeneous crude product. peptide.com This homogeneity, combined with the increased polarity and solubility of Met(O)-containing peptides, greatly simplifies the purification process, especially for hydrophobic and aggregation-prone sequences. d-nb.infonih.gov By preventing aggregation during synthesis and improving solubility, this method can lead to higher purity crude material and ultimately higher isolated yields of the final native peptide. d-nb.info The main drawback is the necessity of an additional, quantitative reduction step post-purification, which requires careful selection of reagents to avoid side reactions. exlibrisgroup.com
The following table provides a comparative summary of the two approaches.
| Parameter | Fmoc-Met-OH Protocol | This compound Protocol | Reference |
|---|---|---|---|
| Synthesis Steps | Direct, one-step synthesis of the native peptide. | Two-step process: synthesis of Met(O)-peptide followed by post-purification reduction. | d-nb.info |
| Crude Product | Often a heterogeneous mixture of the desired peptide and its oxidized form(s). | Homogeneous, containing only the Met(O)-peptide. | biotage.comd-nb.info |
| Peptide Aggregation | Higher risk, especially for hydrophobic sequences. | Reduced risk due to the increased polarity of Met(O) residues, which improves solubility. | d-nb.infonih.gov |
| Purification | Can be difficult due to co-elution of oxidized and non-oxidized species. | Simplified due to product homogeneity and better solubility. | biotage.comd-nb.info |
| Overall Yield | Potentially lower, especially for aggregation-prone or multi-methionine peptides, due to purification losses. | Often higher due to improved synthesis quality and easier purification. | d-nb.info |
| Main Advantage | Direct synthesis of the final product. | Overcomes issues of oxidation and aggregation, simplifying purification. | d-nb.infopeptide.com |
| Main Disadvantage | Uncontrolled oxidation leads to impure crude product and difficult purification. | Requires an additional, highly efficient post-synthetic reduction step. | exlibrisgroup.combiotage.com |
Mechanistic and Biochemical Investigations of Methionine Oxidation and Reduction Pathways
Functional Consequences of Methionine Oxidation in Peptide and Protein Conformational Space
Effects on Protein Structure and Stability
The oxidation of methionine residues can significantly perturb the three-dimensional structure of proteins. nih.gov Methionine is a hydrophobic amino acid, and its oxidation to the more hydrophilic methionine sulfoxide (B87167) can disrupt the hydrophobic forces that are crucial for proper protein folding and stability. tandfonline.combiorxiv.org This change in polarity can be particularly disruptive, essentially converting a nonpolar amino acid into a polar one. pnas.org
Several studies have demonstrated that methionine oxidation leads to a decrease in protein stability. For instance, the oxidation of methionine residues in staphylococcal nuclease resulted in a significant loss of structural stability. oup.com Similarly, oxidation of the immunoglobulin light chain domain LEN led to noticeable structural changes and destabilization. acs.org In some cases, the oxidation of surface-exposed methionines can be sufficient to induce protein aggregation. biorxiv.org The oxidation of buried methionine residues can cause even more dramatic structural rearrangements, often characterized by an increase in beta-sheet content and a significant drop in protein stability. tandfonline.com
The impact of methionine oxidation on protein structure is context-dependent. The local environment of the methionine residue, including its proximity to other amino acids, plays a crucial role in determining the extent of the structural and stability changes. oup.com For example, methionine residues often form hydrophobic bonds with aromatic residues, contributing to protein stability. nih.gov The oxidation of these methionines eliminates this stabilizing interaction. nih.gov
Influence on Protein Activity and Deactivation Mechanisms
The structural alterations induced by methionine oxidation frequently lead to a loss of protein function. mdpi.comfrontiersin.org This inactivation can occur through various mechanisms, including disruption of the native protein structure, which is often linked to its biological activity. oup.com
A classic example is the inactivation of the α-1-proteinase inhibitor, where oxidation of a critical methionine residue abolishes its inhibitory activity. researchgate.net Similarly, the oxidation of specific methionine residues has been shown to inactivate a potassium channel and abolish the ability of certain calcium-binding proteins to direct leukocyte migration. nih.gov In some instances, the oxidation of even a single methionine near the active site of an enzyme can correlate with its inactivation. nih.gov
The table below summarizes findings from various studies on the deactivating effects of methionine oxidation on different proteins.
| Protein/Peptide | Effect of Methionine Oxidation | Research Finding | Citation |
| Staphylococcal Nuclease | Destabilization and potential loss of activity. | Oxidation of methionines 65 and 98 significantly destabilized the protein. oup.com | oup.com |
| Immunoglobulin Light Chain LEN | Structural changes and destabilization. | Oxidation induced a significant increase in disorder and a preference for amorphous aggregation over fibril formation. acs.org | acs.org |
| Potassium Channel | Disruption of inactivation. | Oxidation of a methionine residue in the inactivation ball of a voltage-dependent potassium channel slowed down the inactivation process. pnas.org | pnas.org |
| α-1-proteinase inhibitor | Inactivation. | Oxidation of a key methionine residue leads to loss of function. researchgate.net | researchgate.net |
| Calmodulin | Inactivation. | H₂O₂-mediated methionine oxidation inactivates calmodulin. pnas.org | pnas.org |
Instances of Functional Activation through Methionine Oxidation
While often associated with damage and inactivation, methionine oxidation can, in some instances, act as a regulatory switch, leading to the activation of protein function. researchgate.netresearchgate.net This reversible covalent modification allows for dynamic control over cellular processes. nih.gov
One of the most well-documented examples of activation by methionine oxidation is the transcription factor HypT in Escherichia coli. pnas.org HypT is specifically activated by hypochlorite (B82951) (HOCl) through the oxidation of three essential methionine residues to methionine sulfoxide. pnas.org This activation is crucial for the bacterium's defense against oxidative stress. pnas.org The substitution of these methionines with glutamine, which mimics the sulfoxide state, results in a constitutively active protein. frontiersin.orgpnas.org
Another notable example is the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). researchgate.netpnas.org In the absence of Ca²⁺/CaM, methionine oxidation can autonomously activate this kinase, suggesting a role for this modification in cellular signaling pathways. mdpi.com
The following table highlights key examples of proteins that are functionally activated by methionine oxidation.
| Protein | Activating Stimulus | Mechanism of Activation | Functional Consequence | Citation |
| HypT | Hypochlorite (HOCl) | Oxidation of three specific methionine residues to methionine sulfoxide. | Activation of the transcription factor, leading to resistance against HOCl stress. | pnas.org |
| CaMKII | H₂O₂ | Oxidation of methionine residues. | Autonomous activation in the absence of Ca²⁺/CaM, influencing cellular signaling. | mdpi.compnas.org |
Mimicry of Biological Methionine Sulfoxide Formation and Reduction using Fmoc-Met(O)-OH
The chemical compound this compound, or N-α-Fmoc-L-methionine-DL-sulfoxide, is a valuable tool in peptide chemistry and biochemical research. sigmaaldrich.com It serves as a stable, pre-oxidized building block for the direct incorporation of methionine sulfoxide into synthetic peptides. peptide.comnih.gov This allows researchers to precisely mimic the effects of biological methionine oxidation and study its consequences.
The use of this compound is particularly advantageous in solid-phase peptide synthesis (SPPS). peptide.com During synthesis and purification, methionine residues are susceptible to oxidation, which can lead to a heterogeneous mixture of the desired peptide and its oxidized forms. peptide.comiris-biotech.de By using this compound, a uniform peptide product containing methionine sulfoxide is produced, simplifying purification. peptide.com If the native, non-oxidized peptide is the final goal, the methionine sulfoxide residues can be subsequently reduced back to methionine. peptide.com
Relevance to Methionine Sulfoxide Reductases (Msrs) Studies
Methionine sulfoxide reductases (Msrs) are a ubiquitous family of enzymes that catalyze the reduction of methionine sulfoxide back to methionine, thereby repairing oxidative damage to proteins. pnas.orgnih.gov These enzymes are crucial for protecting cells against oxidative stress and are implicated in aging and various diseases. mdpi.comnih.govtandfonline.com
The ability to synthesize peptides containing methionine sulfoxide at specific positions using this compound is highly relevant for studying Msrs. These synthetic oxidized peptides serve as specific substrates to investigate the activity, specificity, and kinetics of Msr enzymes. nih.gov For example, peptides containing either the S- or R-diastereomer of methionine sulfoxide can be used to probe the stereospecificity of MsrA and MsrB, which reduce the S- and R-epimers, respectively. plos.org
Research using such tools has revealed that Msrs preferentially reduce unfolded oxidized proteins, suggesting a role in protein quality control and folding. nih.gov Furthermore, studies on various organisms, from bacteria to humans, have highlighted the importance of Msrs in virulence, stress survival, and the regulation of protein function. plos.orgoup.com For instance, in Staphylococcus aureus, the MsrA1 enzyme has been identified as a critical factor for adherence and resistance to phagocytosis. plos.org
This compound has been used as a peptide mimic substrate to measure the activity of plastidial peptide methionine sulfoxide reductase (PMSR) in plant chloroplasts, demonstrating its utility in assessing enzyme function in complex biological extracts. nih.gov
Investigating Amino Acid Interactions and Conformational Dynamics in Oxidized Peptides
The introduction of a sulfoxide group via methionine oxidation significantly alters the local chemical environment within a peptide, influencing amino acid interactions and conformational dynamics. frontiersin.org The increased polarity and potential for hydrogen bonding of the methionine sulfoxide side chain can lead to new intramolecular and intermolecular interactions. oup.com
Studies on model peptides have shown that methionine oxidation can act as a redox switch, capable of inducing transitions between different secondary structures, such as from an alpha-helix to a beta-rich structure. tandfonline.com This is attributed to the altered hydrophobic and hydrophilic patterning along the peptide chain. tandfonline.com
NMR spectroscopy and other biophysical techniques have been employed to probe the conformational changes in oxidized peptides. For example, in an amyloidogenic peptide derived from apolipoprotein C-II, oxidation of a methionine residue led to a less flexible structure with a tendency to form a helical conformation, stabilized by hydrogen bonds to nearby residues and water molecules. acs.org This conformational change was proposed to inhibit fibril formation. acs.org Interestingly, the geometry of the sulfoxide group, being tetrahedral, may restrict side-chain flexibility compared to a planar amide group in glutamine, which is often used to mimic methionine sulfoxide. acs.org
Furthermore, research has surprisingly shown that the interaction between methionine and aromatic residues can be strengthened upon oxidation, contrary to what might be expected from the loss of the hydrophobic sulfur-aromatic interaction. nih.gov This is evidenced by upfield shifts in the NMR spectra of the oxidized methionine's methyl group in the presence of an aromatic ring, suggesting a close spatial arrangement. nih.gov
The table below provides examples of how methionine oxidation affects interactions and dynamics in specific peptide systems.
| Peptide System | Method of Investigation | Observed Effect of Oxidation | Implication | Citation |
| Apolipoprotein C-II (56-76) peptide | Molecular Dynamics Simulations | Decreased flexibility and formation of a helical conformation stabilized by hydrogen bonds. | Inhibition of fibril formation. | acs.org |
| α-helical peptides with Met-Aromatic pairs | NMR Spectroscopy | Upfield shift of methionine sulfoxide methyl protons, indicating proximity to the aromatic ring. | Strengthened interaction between oxidized methionine and aromatic residues. | nih.gov |
| Model peptides with alternating hydrophobic/hydrophilic residues | General Biophysical Studies | Conversion from alpha-helical to beta-rich structures. | Methionine oxidation can act as a redox switch for secondary structure. | tandfonline.com |
| Immunoglobulin light chain LEN | Circular Dichroism, Fluorescence Spectroscopy | Loss of tertiary structure and increased solvent exposure of tryptophan residues. | Destabilization and altered aggregation propensity. | acs.org |
Analysis of Methionine-Aromatic Interaction Strength Upon Oxidation
The interaction between the sulfur-containing amino acid methionine and aromatic residues—namely phenylalanine, tyrosine, and tryptophan—constitutes a significant non-covalent force in protein architecture and function. mdpi.com This interaction, often termed the S-aromatic or methionine-aromatic motif, contributes to protein folding and the stability of protein-protein interfaces. researchgate.netnih.gov A remarkable feature of this motif is the substantial modulation of its strength upon the oxidation of the methionine residue to methionine sulfoxide (Met(O)). researchgate.net
The oxidation of methionine's thioether side chain to a more polar sulfoxide introduces a significant change in the residue's electronic properties. mdpi.com This conversion from an apolar to a highly polar side chain drastically alters its interaction capabilities. mdpi.com Research employing quantum mechanical calculations, structural bioinformatics, and experimental techniques has consistently shown that this oxidation dramatically increases the strength of the methionine-aromatic interaction. researchgate.netnih.gov The interaction energy is enhanced by approximately 0.5 to 1.4 kcal/mol, an increase comparable in energy to that of a salt bridge. mdpi.comnih.gov
The primary reason for this enhanced stability is the ability of the sulfoxide oxygen to act as a hydrogen bond acceptor. researchgate.net This is particularly evident in interactions with tyrosine and tryptophan, which can donate a hydrogen bond to the sulfonyl oxygen, leading to a more stable complex. researchgate.net Even in the absence of a direct hydrogen bond, as with phenylalanine, the interaction is still strengthened upon oxidation. nih.gov This increased interaction can have profound consequences on protein structure, leading to conformational changes that may alter biological activity. researchgate.net For instance, in calmodulin, the oxidation of C-terminal methionines creates a second stable state, which is predicted to change the protein's function. researchgate.net Similarly, in the case of lymphotoxin-α, oxidation of a critical methionine residue causes it to bind to a nearby tyrosine, which obstructs receptor binding and inhibits the ligand's function. researchgate.net
Calculated Increase in Interaction Energy of Methionine-Aromatic Pairs Upon Oxidation
| Interacting Aromatic Residue | Increase in Interaction Strength (kcal/mol) | Reference |
|---|---|---|
| Tyrosine | ~1.4 | researchgate.netnih.gov |
| Tryptophan | ~1.4 | researchgate.netnih.gov |
| Phenylalanine | ~0.5 | nih.gov |
Role in Oxidative Stress Research and Protein Damage Mechanisms
Methionine is highly susceptible to oxidation by reactive oxygen species (ROS), making its oxidized form, methionine sulfoxide (Met(O)), a key marker of oxidative stress and protein damage. nih.govnih.gov The accumulation of ROS can lead to irreversible damage to proteins and other biomolecules, contributing to various pathologies. nih.govresearchgate.net The reversible oxidation of methionine residues can function as a ROS scavenging system, thus providing a protective antioxidant mechanism. nih.govpnas.org However, excessive oxidation can lead to a loss of protein function, aggregation, and degradation. researchgate.netnih.gov
The chemical compound this compound, the Fmoc-protected form of methionine sulfoxide, plays a crucial role as a research tool in this field. It is primarily used in solid-phase peptide synthesis (SPPS) to introduce a site-specific, pre-oxidized methionine residue into a peptide sequence. peptide.commdpi.com This methodology is invaluable for several reasons:
Modeling Oxidative Damage: It allows researchers to create homogenous populations of peptides or proteins with methionine oxidized at a specific position. This overcomes the challenge of achieving selective oxidation in a fully-formed peptide, which often results in a heterogeneous mixture of products. peptide.com
Investigating Structural and Functional Consequences: By comparing the synthetic oxidized peptide with its non-oxidized counterpart, scientists can precisely determine the structural and functional consequences of a single oxidation event. researchgate.net This has been used to study how oxidation affects protein stability, enzyme activity, and protein-protein interactions. researchgate.netmdpi.com
Studying Repair Mechanisms: These synthetic oxidized peptides serve as specific substrates for enzymes like methionine sulfoxide reductases (MSRs), which repair oxidative damage by reducing Met(O) back to methionine. nih.govpeptide.com This facilitates the study of the kinetics and specificity of these vital repair enzymes.
For example, this compound was used to prepare a synthetic fragment of the GDF11 protein, demonstrating that the presence of Met(O) was a crucial prerequisite for the substrate to be processed by the endoprotease APEH. mdpi.com This suggests that methionine oxidation can act as a switch, rendering proteins susceptible to specific proteolytic cleavage. mdpi.com Furthermore, the incorporation of Met(O) into self-assembling peptides has been used to create biomaterials that respond to ROS, undergoing phase transitions that can be harnessed for applications like controlled cargo release. acs.org
Applications of this compound in Research
| Application Area | Description | Reference |
|---|---|---|
| Peptide Synthesis | Used as a building block in SPPS to create peptides with site-specific methionine sulfoxide residues, avoiding unwanted side-oxidation of regular methionine. | peptide.commdpi.com |
| Protein Folding & Stability | Enables studies on how oxidation at a specific methionine site affects protein secondary structure and overall thermodynamic stability. | researchgate.netnih.gov |
| Enzyme Substrate Studies | Creates specific substrates to investigate the activity and specificity of enzymes involved in protein degradation or repair, such as APEH and MSRs. | nih.govmdpi.com |
| Biomaterial Development | Incorporated into peptides to design "smart" biomaterials that respond to oxidative environments, for applications in drug delivery and tissue engineering. | researchgate.netacs.org |
Analytical Methodologies for Characterization and Research Quality Control
Spectroscopic Techniques for Characterization of Fmoc-Met(O)-OH and its Peptide Conjugates
Spectroscopic methods are fundamental in elucidating the molecular structure of this compound and confirming its presence within a peptide sequence.
Infrared (IR) Spectroscopy is a valuable tool for verifying the presence of key functional groups in Fmoc-protected amino acids. The IR spectrum of an Fmoc-amino acid will exhibit characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds. For instance, the IR spectra of Fmoc-protected amino acids show distinct peaks for the urethane (B1682113) and carboxylic acid carbonyl groups. researchgate.netresearchgate.net The presence of the sulfoxide (B87167) group in this compound would also be expected to produce a characteristic absorption band.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within a molecule. ¹H NMR is particularly useful for characterizing this compound, with specific proton signals indicating the presence of the two diastereomers. researchgate.net The chemical shifts of protons adjacent to the chiral sulfur atom in the R- and S-diastereomers of methionine sulfoxide are distinct, allowing for their differentiation and quantification. researchgate.net For example, the S(O)CH₃ moiety of methionine sulfoxide shows a distinct signal in the ¹H NMR spectrum. researchgate.net Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can provide further structural confirmation by correlating proton and carbon signals.
UV-Vis Spectroscopy can be utilized to monitor the Fmoc group, which has a characteristic UV absorbance. This property is often exploited in chromatographic detection. The aromatic nature of the fluorenyl group in Fmoc-protected amino acids leads to strong UV absorption, which is a key principle in their detection during synthesis and purification. acs.org
Chromatographic Methods for Purity Assessment and Isolation of Oxidized Peptides
Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation and isolation of peptides containing methionine sulfoxide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for analyzing the purity of Fmoc-amino acids and peptides. nih.gov The increased polarity of methionine sulfoxide compared to methionine results in an earlier elution time on a reversed-phase column. chromatographyonline.com This chromatographic shift is a key indicator of methionine oxidation within a peptide. However, the separation of the two diastereomers of Met(O) can be challenging, sometimes appearing as a single peak or a partially resolved double peak in the chromatogram. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) , a higher-resolution version of HPLC, is extensively used for peptide mapping and the quantification of post-translational modifications, including oxidation. chromatographyonline.com UHPLC-MS/MS methods are crucial for identifying and quantifying oxidized peptides in complex mixtures. chromatographyonline.com It is important to be aware of potential on-column oxidation of methionine during the chromatographic process, which can lead to analytical artifacts. chromatographyonline.comumons.ac.be
The use of Fmoc-L-methionine-d,l-sulfoxide as a building block in solid-phase peptide synthesis can lead to the formation of peptide diastereomers, which may be observed as a double peak in the HPLC chromatogram. nih.gov The improved solubility of the oxidized peptide can facilitate its purification by HPLC. nih.gov
| Technique | Application | Key Findings |
| RP-HPLC | Purity assessment of this compound and its peptide conjugates. | Methionine sulfoxide-containing peptides elute earlier than their non-oxidized counterparts due to increased polarity. chromatographyonline.com Diastereomers may co-elute or show partial separation. nih.gov |
| UHPLC | High-resolution separation and quantification of oxidized peptides. | Enables sensitive detection and quantification of methionine oxidation in complex samples. chromatographyonline.com Risk of on-column oxidation needs to be monitored. chromatographyonline.comumons.ac.be |
Mass Spectrometric Analysis for Identification and Quantification of Oxidative Modifications
Mass spectrometry (MS) is a powerful and sensitive technique for the definitive identification and quantification of methionine oxidation in peptides.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for analyzing oxidized peptides. The oxidation of a methionine residue to methionine sulfoxide results in a mass increase of 15.9949 Da. umons.ac.benih.gov This mass shift is readily detected by MS, allowing for the identification of oxidized peptides. nih.gov MS/MS fragmentation of the peptide provides sequence information and confirms the location of the oxidized methionine residue. nih.govnih.gov
Several quantitative strategies using mass spectrometry have been developed. One approach involves isotopic labeling, where unoxidized methionines are oxidized with H₂¹⁸O₂. nih.govacs.org This results in a 2 Da mass difference between the in vivo ¹⁶O-oxidized and the in vitro ¹⁸O-labeled peptides, enabling accurate quantification. nih.gov Another method, Methionine Oxidation by Blocking with Alkylation (MObBa), uses selective alkylation of unoxidized methionines with iodoacetamide (B48618) to serve as a stable proxy for quantification. nih.govacs.org
| Mass Spectrometry Technique | Principle | Application in Met(O) Analysis |
| LC-MS | Separation of peptides by liquid chromatography followed by mass analysis. | Detects a mass increase of +16 Da, indicating the presence of an oxidized methionine residue. nih.gov |
| LC-MS/MS | Peptides are fragmented in the mass spectrometer to determine their amino acid sequence. | Confirms the exact location of the methionine sulfoxide within the peptide sequence. nih.govnih.gov |
| Isotopic Labeling (¹⁸O) | Unoxidized methionines are labeled with a heavy oxygen isotope. | Differentiates between biologically relevant oxidation and artifactual oxidation during sample preparation. nih.govacs.org |
| MObBa | Unoxidized methionines are blocked by alkylation. | Provides a stable measure for quantifying the fraction of unoxidized methionines. nih.govacs.org |
Stereochemical Discrimination of Methionine Sulfoxide Diastereomers in Research Contexts
The oxidation of the sulfur atom in methionine creates a new chiral center, resulting in two diastereomers: Met-S-(O) and Met-R-(O). nih.govnih.gov Distinguishing between these diastereomers is challenging but crucial for understanding the biological implications of methionine oxidation.
Conventional peptide mapping and mass spectrometry cannot typically differentiate between the S- and R-diastereomers due to their identical masses and similar polarities. nih.govnih.gov While highly optimized reversed-phase liquid chromatography can sometimes separate peptide fragments containing Met(O) diastereomers, a robust method for their assignment has been elusive. nih.gov
A significant advancement in this area is the use of methionine sulfoxide reductase (Msr) enzymes . MsrA and MsrB are stereospecific enzymes that reduce Met-S-(O) and Met-R-(O), respectively. nih.govnih.gov By treating a mixture of oxidized peptides with these enzymes in conjunction with peptide mapping, the specific diastereomers can be identified and quantified. nih.govnih.gov
Advanced Research Applications of Fmoc Met O Oh and Met O Containing Peptides
Protein Engineering and Design of Modified Protein Constructs
Fmoc-Met(O)-OH is instrumental in creating modified peptides and proteins, enabling detailed studies into structure-function relationships. By strategically incorporating Met(O) residues, researchers can probe the role of methionine oxidation in protein folding, stability, and biological activity.
Methionine is one of the most oxidizable amino acids in proteins, readily converting to methionine sulfoxide (B87167) (Met(O)) or methionine sulfone (Met(O₂)) under oxidative stress iris-biotech.defrontiersin.org. This oxidation introduces a chiral center at the sulfur atom, creating diastereomers, and alters the residue's hydrophilicity and steric bulk iris-biotech.dehmdb.cabiorxiv.org. These changes can significantly impact protein structure and function. While oxidation often leads to a loss of protein activity, in some instances, it can result in functional activation or stabilization iris-biotech.denih.govmdpi.com. For example, methionine oxidation within specific motifs has been shown to stabilize protein secondary structures by approximately 5 kcal/mol researchgate.net. Furthermore, the oxidation of methionine residues in calmodulin has been observed to induce a second stable state, altering the protein's dynamics and potentially its function researchgate.net.
Table 1: Impact of Methionine Oxidation on Protein Structure and Function
| Peptide/Protein Example | Modification Site | Observed Structural/Functional Change | Proposed Mechanism/Observation | Citation(s) |
| Lymphotoxin-α (LTα) | Met120 | Prevents receptor binding | Oxidation causes Met120 to interact with a nearby tyrosine residue. | researchgate.net |
| Ubiquitin | Met-1 | Conformational expansion at low pH | Oxidation to sulfone leads to structural changes, impacting its behavior. | nih.gov |
| Calmodulin | C-terminal Met | Appearance of a second stable state | Altered dynamics due to oxidation, potentially affecting protein function. | researchgate.net |
| General proteins | Exposed Met | Stabilization of secondary structure | Oxidation strengthens Met-aromatic interactions. | researchgate.net |
Bioconjugation Strategies Utilizing Methionine Sulfoxide
While less common than modifications targeting cysteine or lysine, methionine residues can serve as sites for bioconjugation. The chemical properties of methionine, including its susceptibility to oxidation, can be leveraged for creating functionalized peptides.
The modification of methionine, including its oxidation to sulfoxide, can influence peptide properties relevant to delivery systems. Although this compound itself is not typically used directly as a conjugation handle, peptides designed with Met(O) residues or modified methionine residues can be incorporated into strategies for targeted delivery or as molecular probes. For instance, selenomethionine, a close analog of methionine, can be selectively modified for bioconjugation, demonstrating the potential of methionine-like residues in creating chemically enhanced proteins and macromolecules pnas.org. Furthermore, the redox-responsive nature of methionine-containing peptides, which can undergo phase transitions upon oxidation, offers potential for developing smart biomaterials for drug delivery acs.orgacs.orgd-nb.info. The increased hydrophilicity of Met(O) compared to Met can also influence the behavior of peptides in biological environments, potentially affecting their targeting or cellular uptake.
Table 2: Bioconjugation and Delivery System Applications of Methionine Modifications
| Molecule/Peptide Type | Modification Strategy | Target/Application | Resulting Property/Outcome | Citation(s) |
| Proteins | Selenomethionine benzylation | Linking to peptides, polymers, or reactive handles | Efficient conjugation, creation of chemically enhanced proteins | pnas.org |
| Met-containing peptides | Incorporation into peptide sequence | ROS-responsive hydrogels | Gel-to-sol phase transition upon oxidation, enhanced ROS scavenging | acs.orgacs.orgd-nb.info |
| Peptides | Various modifications (e.g., Met-O) | Targeted delivery systems | Altered hydrophilicity and potential for specific interactions | pnas.orgchemimpex.com |
Development of Peptide-Based Therapeutics and Diagnostics
This compound is a valuable tool for synthesizing peptides with tailored properties for therapeutic and diagnostic applications. The controlled incorporation of Met(O) can influence peptide stability, bioactivity, and interaction with biological targets.
Methionine oxidation can significantly impact the stability and bioactivity of therapeutic peptides. While Met(O) can sometimes lead to a loss of bioactivity or altered targeting viamedica.pl, it can also contribute to protein stability by strengthening interactions researchgate.net. In some contexts, methionine residues act as sacrificial antioxidants, scavenging reactive oxygen species (ROS) by converting to Met(O) and thereby protecting other biomolecules from irreversible damage nih.govpnas.orgportlandpress.com. This redox cycling capability is central to the regulation of protein function and cellular antioxidant defense hmdb.canih.govportlandpress.com. In peptide synthesis, strategies to prevent or manage methionine oxidation are crucial for obtaining pure and active peptide products, often involving the use of specific cleavage cocktails or replacing methionine with less oxidizable amino acids like norleucine viamedica.plbiotage.comacs.orgoup.com. Conversely, the controlled introduction of Met(O) could potentially be explored to fine-tune peptide stability or introduce specific redox-responsive features for therapeutic applications.
Table 3: Effects of Methionine Oxidation on Peptide Therapeutics
| Peptide Example | Modification | Effect on Stability/Bioactivity | Therapeutic/Diagnostic Relevance | Citation(s) |
| Exendin-4 | Met14 -> Met(O) | Reduced accumulation in target organs, potentially lower bioactivity | Affects diagnostic imaging and therapeutic efficacy | viamedica.pl |
| Various proteins | Met oxidation | Stabilization of secondary structure | Potential for enhanced stability in therapeutic peptides | researchgate.net |
| Proteins | Met oxidation | Sacrificial ROS scavenging | Protection of other biomolecules, potential for antioxidant therapies | nih.govpnas.orgportlandpress.com |
Research in Self-Assembling Biomaterials and Hydrogels
Peptides containing methionine residues have emerged as versatile components for creating self-assembling biomaterials, particularly hydrogels. The redox-responsive nature of methionine allows for the design of materials that can change their properties in response to oxidative stimuli.
The oxidation of methionine to methionine sulfoxide in these peptides can trigger a transition from a gel state to a sol state due to the increased hydrophilicity of the Met(O) residue acs.orgacs.orgd-nb.infojst.go.jpacs.org. This property is valuable for developing smart biomaterials that can respond to biological cues, such as ROS. For instance, peptides with multiple methionine residues exhibit enhanced sensitivity to oxidation and improved ROS scavenging capabilities, making them suitable for applications in tissue engineering and drug delivery acs.orgjst.go.jp. The controlled formation of hydrogels, triggered by the oxidation of methionine residues (e.g., by triiodide or hydrogen peroxide), has been demonstrated, showcasing the potential of these materials for biomedical applications d-nb.infoacs.org.
Table 4: Methionine-Containing Peptides in Self-Assembling Biomaterials
| Peptide Type/Sequence | Methionine Content | Self-Assembly Property | Trigger for Change | Application/Relevance | Citation(s) |
| JigSAP-MMM | 3 Met residues | Forms hydrogels | H₂O₂ oxidation | ROS-responsive biomaterial, cell protection | acs.org |
| Nap-FMDM | Contains Met | Forms hydrogels | Triiodide oxidation | Redox-triggered hydrogel formation | d-nb.info |
| Met-containing peptides | Variable Met | Forms nanofibers/hydrogels | ROS (e.g., H₂O₂) oxidation | Responsive biomaterials, drug delivery | acs.orgjst.go.jp |
Novel Applications in Materials Science
The incorporation of Fmoc-Met-OH into material design has demonstrated promising results in enhancing interfacial properties and providing protective functionalities.
Perovskite solar cells (PSCs) are a rapidly developing photovoltaic technology, but their efficiency and long-term stability are often limited by defects at the interfaces between different layers. Interface modification using molecules like Fmoc-Met-OH has proven to be an effective strategy to mitigate these issues researchgate.net.
Research indicates that introducing Fmoc-Met-OH into the anti-solvent solution during perovskite film formation can delay crystallization, leading to the development of higher-quality perovskite films researchgate.net. The functional groups within Fmoc-Met-OH interact with uncoordinated metal cations on the perovskite surface, effectively reducing surface trap states. This interaction leads to the inhibition of charge recombination and enhances charge transport efficiency, which are critical for improving the power conversion efficiency (PCE) of PSCs researchgate.net.
Table 1: Performance Enhancement in Perovskite Solar Cells using Fmoc-Met-OH
| Metric | Control Device | Fmoc-Met-OH Modified Device |
| Power Conversion Efficiency (PCE) | 14.17% | 16.75% |
| Surface Trap States | High | Reduced |
| Charge Recombination | Significant | Inhibited |
| Charge Transport | Limited | Enhanced |
| Perovskite Film Quality | Standard | High-quality |
These modifications contribute to a significant improvement in device performance, with reported PCEs reaching up to 16.75% for devices incorporating Fmoc-Met-OH, compared to 14.17% for control devices researchgate.net. Further studies also suggest that such interface engineering can contribute to improved device stability researchgate.net.
In the semiconductor manufacturing industry, Chemical Mechanical Polishing (CMP) is a crucial process for planarizing wafer surfaces. However, CMP slurries often contain aggressive chemicals that can lead to excessive corrosion of metal components, particularly copper (Cu). Fmoc-Met-OH has been investigated as a novel corrosion inhibitor for Cu film CMP in alkaline conditions (pH 8.5) researchgate.netdntb.gov.ua.
Studies have demonstrated that Fmoc-Met-OH can effectively inhibit the corrosion of copper surfaces during CMP. Experimental and theoretical calculations confirm its efficacy, with a high inhibition efficiency (IE) of 78.26% researchgate.netdntb.gov.ua. Importantly, Fmoc-Met-OH achieves this protection while maintaining a high material removal rate (RR) of 5703 Å/min, which is essential for efficient polishing researchgate.netdntb.gov.ua. Furthermore, it exhibits a low static etch rate (SER) of 676 Å/min and contributes to a low surface roughness, with a surface root mean square deviation (Sq) of 1.41 nm researchgate.netdntb.gov.ua.
The mechanism behind this protective action involves the formation of a dense and ordered adsorption film on the Cu surface. Both X-ray photoelectron spectroscopy (XPS) tests and electrochemical analysis support this, indicating that Fmoc-Met-OH molecules chemisorb onto the copper substrate researchgate.netdntb.gov.ua. Density functional theory (DFT) calculations and molecular dynamics (MD) simulations further verify strong chemical adsorption, evidenced by high binding energy values and low energy gaps dntb.gov.ua.
Table 2: Performance of Fmoc-Met-OH as a Corrosion Inhibitor in Copper CMP
| Parameter | Without Inhibitor (Control) | With Fmoc-Met-OH |
| Inhibition Efficiency (IE) | N/A | 78.26% |
| Removal Rate (RR) | N/A | 5703 Å/min |
| Static Etch Rate (SER) | N/A | 676 Å/min |
| Surface Roughness (Sq) | Higher | 1.41 nm |
| Adsorption Film | Absent | Dense and ordered on Cu surface |
These findings highlight Fmoc-Met-OH's potential as a green and effective additive for CMP slurries, balancing essential material removal with crucial corrosion protection.
Compound List:
N-(9-fluorenylmethoxycarbonyl)-L-methionine (Fmoc-Met-OH)
Future Directions and Emerging Research Avenues for Fmoc Met O Oh
Development of Novel Orthogonal Protecting Group Strategies for Methionine Sulfoxide (B87167)
The synthesis of complex peptides containing methionine sulfoxide (Met(O)) often requires intricate protecting group strategies to ensure the integrity of the final product. The use of Fmoc-Met(O)-OH is a primary method for introducing this modification, particularly when significant oxidation of methionine residues occurs during synthesis. peptide.com The current Fmoc/tert-butyl (tBu) strategy in solid-phase peptide synthesis (SPPS) can lead to side reactions like oxidation and S-alkylation during the final acidic cleavage step. acs.org
Future research will likely focus on developing new orthogonal protecting groups for the sulfoxide moiety itself. This would allow for the selective deprotection and modification of the Met(O) residue within a peptide, opening up possibilities for creating even more complex and functionally diverse peptides. An ideal protecting group would be stable to the conditions used for both Fmoc and tBu group removal but could be cleaved under a unique set of mild conditions.
Researchers are exploring various chemical strategies to prevent unwanted side reactions. For instance, the development of novel cleavage cocktails that minimize oxidation and S-alkylation is an active area of investigation. acs.orgnih.gov The addition of scavengers and reducing agents to cleavage solutions has shown promise in mitigating these side reactions. acs.orgnih.gov
Table 1: Comparison of Protecting Group Strategies in Peptide Synthesis
| Strategy | Description | Advantages | Challenges |
| Fmoc/tBu | The standard method using Fmoc for N-terminal protection and tBu-based groups for side-chain protection. | Well-established, versatile. | Acid-catalyzed side reactions with sensitive residues like Met. acs.orgnih.gov |
| Boc/Bzl | Utilizes tert-butoxycarbonyl (Boc) for N-terminal protection and benzyl (B1604629) (Bzl)-based groups for side chains. | Can be less prone to certain side reactions compared to Fmoc/tBu. | Requires strong acid (e.g., HF) for final cleavage, which can degrade sensitive peptides. |
| Fmoc/Dde | Employs the Dde group for orthogonal protection of specific side chains, removable with hydrazine. sigmaaldrich.com | Allows for selective side-chain modification. sigmaaldrich.com | Hydrazine can also affect the Fmoc group. sigmaaldrich.com |
| Azido-based | Utilizes azido (B1232118) groups on side chains, which can be reduced to amines under mild conditions. sigmaaldrich.com | Provides a highly orthogonal handle for modification. sigmaaldrich.com | Requires careful handling of azide-containing compounds. |
Integration of this compound in Chemoenzymatic Peptide Synthesis Approaches
Chemoenzymatic peptide synthesis combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic methods. researchgate.netnih.gov The use of this compound in these hybrid approaches is a promising area for future development. Enzymes like proteases can be used to ligate peptide fragments, with one fragment potentially containing a chemically synthesized Met(O) residue introduced via this compound. researchgate.netgoogle.com
This strategy could overcome some of the challenges associated with purely chemical synthesis, such as racemization and the need for extensive protecting group manipulations. nih.gov Future research will likely focus on identifying and engineering enzymes with broader substrate specificity and enhanced stability in organic solvents, which are often necessary to solubilize protected peptide fragments. researchgate.net The development of efficient enzymatic methods for the introduction and removal of protecting groups, including those related to Fmoc chemistry, will also be crucial. researchgate.netgoogle.com
Computational Modeling and Simulation of Met(O)-Containing Peptides and Their Interactions
Computational methods are becoming increasingly powerful tools for understanding the structural and dynamic consequences of post-translational modifications like methionine oxidation. Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can provide insights into how the presence of Met(O) affects peptide conformation, stability, and interactions with other molecules.
Future research in this area will likely involve:
Refining Force Fields: Developing more accurate force field parameters for methionine sulfoxide to improve the reliability of MD simulations.
Predicting Structural Changes: Using simulations to predict how Met(O) incorporation alters the three-dimensional structure of peptides and proteins. Studies have already shown that methionine oxidation can impact the higher-order structure of proteins like monoclonal antibodies. tandfonline.com
Simulating Protein-Protein Interactions: Investigating how the oxidation of methionine residues at protein interfaces modulates binding affinities and specificities. Methionine oxidation has been shown to regulate protein-protein interactions. ashpublications.org
Understanding Reaction Mechanisms: Employing computational techniques to study the mechanisms of methionine oxidation and reduction. researchgate.netnih.gov For example, computational studies have been used to investigate the Pummerer rearrangement of methionine sulfoxide and the reaction mechanism of dithioacetal formation. researchgate.net
These computational studies will be invaluable for interpreting experimental data and for the rational design of peptides with specific properties based on the strategic placement of Met(O) residues.
Therapeutic Exploitation of Methionine Oxidation/Reduction Cycling in Disease Models
The reversible oxidation and reduction of methionine residues is emerging as a critical regulatory mechanism in various physiological and pathological processes. ashpublications.orgnih.gov This redox cycling can modulate protein function, and its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's disease and cardiovascular conditions. ashpublications.orgmdpi.com
Future therapeutic strategies may focus on targeting the enzymes involved in this cycle, namely methionine sulfoxide reductases (MSRs), which reduce Met(O) back to methionine. nih.govmdpi.com
Upregulating MSR Activity: In diseases associated with increased oxidative stress and protein oxidation, enhancing the activity of MSRs could be a protective strategy. mdpi.com For example, upregulating MSRA has shown therapeutic potential in models of Alzheimer's disease by reducing the levels of oxidized amyloid-beta. mdpi.com
Inhibiting MSR Activity: In some contexts, inhibiting MSRs might be beneficial. For instance, in certain cancers where specific signaling pathways are activated by methionine oxidation, blocking the reduction of Met(O) could be a viable therapeutic approach.
The use of this compound will be instrumental in synthesizing peptide-based tools to study these processes and to develop novel therapeutic agents. For example, peptides containing Met(O) at specific positions can be used to probe the substrate specificity of MSRs or to act as competitive inhibitors.
Q & A
Q. What is the standard application of Fmoc-Met(O)-OH in Fmoc solid-phase peptide synthesis (SPPS), and how are its coupling conditions optimized?
this compound is a protected methionine sulfoxide derivative used to introduce methionine residues during SPPS. Its primary role is to prevent undesired oxidation of methionine during synthesis. Optimal coupling typically involves activating the carboxyl group with reagents like HBTU/HOBt in the presence of DIEA, followed by iterative deprotection using piperidine. The coupling efficiency can be monitored via Kaiser or chloranil tests to ensure complete amino acid incorporation .
Q. How do analytical methods (HPLC, TLC, and acidimetry) validate the purity of this compound, and what are their limitations?
- HPLC : Provides high-resolution separation (≥98% purity) and is ideal for detecting trace impurities. However, it requires standardized gradients (e.g., 0–50% acetonitrile/water) and may not distinguish stereoisomers .
- TLC : A rapid, cost-effective method (≥98% purity) but lacks sensitivity for low-abundance contaminants .
- Acidimetry : Measures free carboxylic acid content (≥95% purity) but is less specific and prone to interference from residual solvents .
Q. What storage conditions are recommended for this compound to maintain stability?
Store at 2–30°C in a desiccator to prevent hydrolysis or oxidation. Long-term stability requires protection from light and moisture, with aliquoting recommended to avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can methionine sulfoxide formation be minimized during SPPS when using this compound?
Methionine oxidation is context-dependent and influenced by peptide sequence and solvent conditions. To mitigate this:
Q. What strategies resolve contradictions in purity data between HPLC and TLC for this compound?
Discrepancies often arise from method sensitivity. For example, TLC may miss polar impurities detectable by HPLC. Cross-validate using orthogonal techniques like mass spectrometry (MS) to confirm molecular weight (387.45 g/mol) and assess enantiomeric purity (≥99%) .
Q. How can RP-HPLC conditions be optimized to separate this compound from its synthetic byproducts?
- Column : Use a C18 column with 5-µm particle size.
- Gradient : Start with 5% acetonitrile in 0.1% TFA/water, increasing to 50% over 30 minutes. Adjust slope to resolve closely eluting peaks.
- Detection : Monitor at 220 nm for Fmoc absorption. For complex mixtures, employ MS-compatible buffers (e.g., formic acid) .
Q. What role does this compound play in synthesizing disulfide-rich peptides, and how are side reactions managed?
Methionine sulfoxide can act as a transient protecting group for cysteine residues. To prevent disulfide scrambling:
Q. How does the solubility of this compound in DMF impact SPPS efficiency?
Solubility in DMF (1 mmol/2 mL) ensures efficient coupling. Precipitation during synthesis suggests inadequate solvation; adding 1–5% v/v DMSO or heating to 40°C can improve dissolution. Monitor resin swelling to avoid steric hindrance .
Methodological Considerations
- Quality Control : Always cross-reference Certificates of Analysis (CoA) for batch-specific purity and enantiomeric excess .
- Safety : Wear PPE (gloves, goggles) to avoid dermal/ocular exposure. Handle in fume hoods due to dust formation .
- Troubleshooting : For low coupling yields, pre-activate this compound with 2–4 equivalents of HBTU and extend reaction times to 1–2 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
